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molecular formula C10H11BrO2 B1627754 4-Bromo-2-phenylbutanoic acid CAS No. 6836-99-3

4-Bromo-2-phenylbutanoic acid

Cat. No. B1627754
M. Wt: 243.1 g/mol
InChI Key: XUHOQWJGOZLWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05629432

Procedure details

The product of Example 3 (14.5 g, 90 mM) in 48% of HBr/acetic acid (100 ml) was left at room temperature overnight. The reaction was poured onto water (500 ml) and extracted with IPE 2x). The organic phase was washed with water, dried and evaporated to give the crystalline product (22 g) m.p. (cyclohexane).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][O:10][C:8]2=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BrH:13].C(O)(=O)C>>[Br:13][CH2:11][CH2:12][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1C(=O)OCC1
Name
Quantity
100 mL
Type
reactant
Smiles
Br.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was poured onto water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with IPE 2x)
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCCC(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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